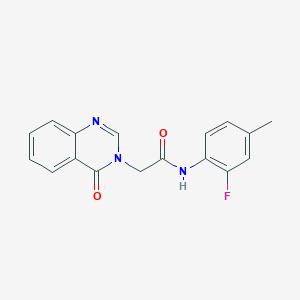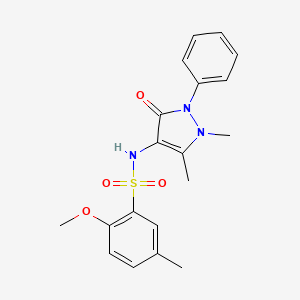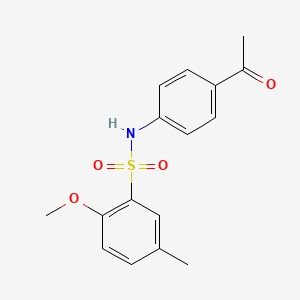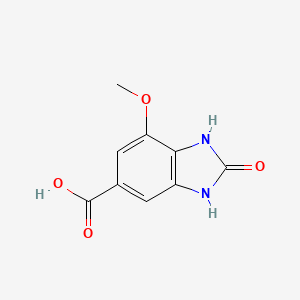
2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol, also known as DPI, is a chemical compound that has been widely used in scientific research. It belongs to the class of indole alkaloids and has been found to possess various biological activities.
科学研究应用
2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol has been extensively used in scientific research due to its ability to inhibit protein kinase C (PKC) activity. PKC is an enzyme that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has been found to inhibit PKC activity by binding to its regulatory domain, thereby preventing its activation. This property of this compound has made it a valuable tool for studying the role of PKC in various biological processes.
作用机制
The mechanism of action of 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol involves the inhibition of PKC activity. PKC is a serine/threonine kinase that is involved in the phosphorylation of various substrate proteins. The activation of PKC requires the binding of a second messenger such as diacylglycerol (DAG) or calcium ions. This compound binds to the regulatory domain of PKC, thereby preventing its activation by second messengers.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been found to inhibit the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Additionally, this compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the degradation of extracellular matrix proteins.
实验室实验的优点和局限性
One of the advantages of using 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol in lab experiments is its ability to specifically inhibit PKC activity. This property of this compound has made it a valuable tool for studying the role of PKC in various biological processes. However, this compound has been found to have some limitations as well. It has been reported to have off-target effects on other enzymes such as protein kinase A (PKA) and protein kinase G (PKG). Additionally, this compound has been found to be unstable in solution, which can affect its activity.
未来方向
There are several future directions for the research on 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol. One direction is to study the structure-activity relationship of this compound and its analogs. This could help in the development of more potent and selective PKC inhibitors. Another direction is to study the role of PKC in various diseases such as cancer, inflammation, and cardiovascular diseases. This could lead to the development of new therapeutic strategies for these diseases. Additionally, the development of new methods for the synthesis and stabilization of this compound could improve its utility in scientific research.
Conclusion
In conclusion, this compound is a valuable tool for studying the role of PKC in various biological processes. Its ability to specifically inhibit PKC activity has made it a valuable tool for scientific research. However, its limitations such as off-target effects and instability in solution should be taken into consideration. Further research on this compound and its analogs could lead to the development of new therapeutic strategies for various diseases.
合成方法
The synthesis of 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol involves the reaction of indole-3-acetaldehyde with acetone in the presence of a reducing agent such as sodium borohydride. The reaction yields this compound as a white crystalline solid with a melting point of 114-116°C.
属性
IUPAC Name |
2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,13)9-4-3-8-5-6-12-10(8)7-9/h3-4,7,12-13H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFVBNYINACHHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(CCN2)C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-chlorophenyl)-2-[(7-hydroxy-2-oxochromen-4-yl)methyl-methylamino]acetamide](/img/structure/B7628430.png)

![N-[2-(4-chlorophenoxy)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7628445.png)


![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methyl-5-methylsulfonylbenzamide](/img/structure/B7628469.png)


![2-chloro-N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7628510.png)
![4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B7628521.png)


![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate](/img/structure/B7628527.png)

